![molecular formula C17H14ClF3N2O2 B3036039 (4-氯苯基)[3-吗啉-5-(三氟甲基)-2-吡啶基]甲酮 CAS No. 338959-91-4](/img/structure/B3036039.png)

(4-氯苯基)[3-吗啉-5-(三氟甲基)-2-吡啶基]甲酮

描述

The compound (4-Chlorophenyl)[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]methanone is a chemical entity that appears to be related to various heterocyclic compounds synthesized for potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as chlorophenyl groups, morpholino substituents, and pyridinyl methanone cores are recurrent in the literature, suggesting its relevance in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions. For instance, a triaryl methanone compound was synthesized using a condensation reaction in glacial acetic acid, as reported in the synthesis of 1,3,5-triyltris((4-chlorophenyl)methanone) . Similarly, the synthesis of a pyrazolo[4,3-c]cinnolin-1-yl compound involved condensation with isonicotinic acid hydrazide in absolute ethanol . These methods indicate that the synthesis of (4-Chlorophenyl)[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]methanone could potentially follow analogous pathways involving key starting materials and suitable reaction conditions.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of synthesized compounds. The crystal structure of a bis(3-chlorophenyl) compound was elucidated using this method, revealing the molecular conformation and packing stabilized by intermolecular interactions . Similarly, the structure of a 3-amino-4-morpholino indazole derivative was confirmed by single crystal X-ray diffraction . These studies suggest that the molecular structure of (4-Chlorophenyl)[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]methanone could be analyzed using X-ray crystallography to reveal its conformation and potential intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of such compounds often involves interactions like halogen bonding, as seen in the case of benzene-1,3,5-triyltris((4-chlorophenyl)methanone), where Type I and Type III halogen interactions were observed . These interactions are crucial for understanding the chemical behavior of halogenated compounds in solid-state arrangements. The presence of a chlorophenyl group in the compound of interest suggests that similar halogen bonding could be a significant aspect of its chemical reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be inferred from spectroscopic and analytical techniques. Ultraviolet, infrared, mass, elemental, and nuclear magnetic resonance (NMR) spectroscopy are commonly used to characterize such compounds . The presence of specific functional groups like chlorophenyl, morpholino, and pyridinyl methanone in the compound of interest would likely influence its physical properties such as solubility, melting point, and stability, as well as its chemical properties including reactivity and potential for forming specific interactions.

科学研究应用

帕金森病的合成和成像

- PET 成像剂合成:该化合物用于合成 [11C]HG-10-102-01,这是一种用于研究帕金森病中 LRRK2 酶活性的潜在 PET 成像剂 (王、高、徐和郑,2017).

结构分析和化学行为

- 同构结构和无序:一项研究探索了与该化合物相关的同构结构,重点关注氯甲基交换规则和无序对结构识别的影响 (斯瓦米、穆勒、斯里尼瓦桑、佩鲁马尔和克里希纳库马尔,2013).

- 分子结构研究:已经对该化合物的衍生物的分子结构、光谱、量子化学和拓扑性质进行了多项研究 (希瓦库马尔、雷瓦蒂、巴拉昌德兰、纳拉亚纳、萨利安、尚穆加普里亚和瓦纳桑达里,2021).

医学和生物应用

- 抗菌和抗肿瘤活性:已经对该化合物的新品种进行了研究,评估了它们的抗菌和抗肿瘤活性。例如,一项研究合成了新的衍生物,并针对各种癌细胞系和微生物菌株对它们进行了测试 (卡塔里亚、文纳普和沙阿,2021).

化学合成和表征

- 合成方法和化学反应:该化合物已参与专注于相关化学物质的合成及其反应性的研究中,展示了其在有机合成和化学工程中的重要性 (Kopach, Kobierski, Coffey, Alt, Zhang, Borghese, Trankle, Roberts, Moynihan, Lorenz, McNamara, Kissane, & Maguire, 2010).

安全和危害

When handling (4-Chlorophenyl)[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]methanone, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental exposure, follow the first aid measures outlined in the safety data sheet .

属性

IUPAC Name |

(4-chlorophenyl)-[3-morpholin-4-yl-5-(trifluoromethyl)pyridin-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClF3N2O2/c18-13-3-1-11(2-4-13)16(24)15-14(23-5-7-25-8-6-23)9-12(10-22-15)17(19,20)21/h1-4,9-10H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQUWDAOABXVYTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(N=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601141594 | |

| Record name | (4-Chlorophenyl)[3-(4-morpholinyl)-5-(trifluoromethyl)-2-pyridinyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601141594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

338959-91-4 | |

| Record name | (4-Chlorophenyl)[3-(4-morpholinyl)-5-(trifluoromethyl)-2-pyridinyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338959-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chlorophenyl)[3-(4-morpholinyl)-5-(trifluoromethyl)-2-pyridinyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601141594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

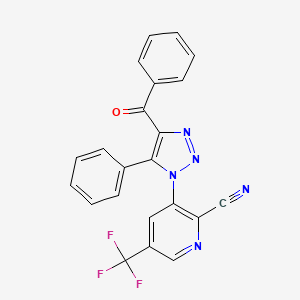

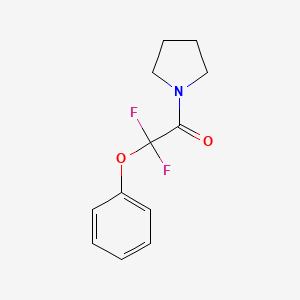

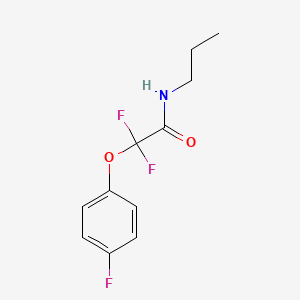

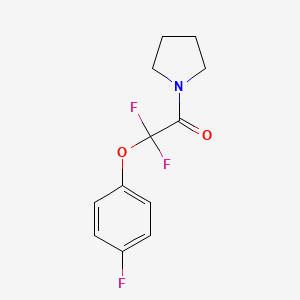

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-5-(trifluoromethyl)-2-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B3035958.png)

![(3E,6E)-1,4-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,6-bis(dimethylaminomethylidene)piperazine-2,5-dione](/img/structure/B3035961.png)

![6,8-Bis(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a][1,8]naphthyridine](/img/structure/B3035962.png)

![(3E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylaminomethylidene)pyrrolidin-2-one](/img/structure/B3035963.png)

![2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3035970.png)

![2,2-Difluoro-1-(4-methylpiperazino)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone](/img/structure/B3035971.png)

![2,2-difluoro-N-(4H-1,2,4-triazol-3-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3035972.png)

![2,4-Dichloro-1-[2-(phenylsulfanyl)ethoxy]benzene](/img/structure/B3035975.png)

![3-(4-Chlorophenyl)-5-(4-phenylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3035976.png)

![(Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3035979.png)